ABMA

Description

BenchChem offers high-quality ABMA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ABMA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

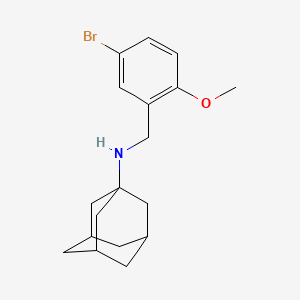

N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAHJECAHMOSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of ABMA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine) is a novel small molecule inhibitor demonstrating broad-spectrum activity against a range of intracellular pathogens and toxins. Its unique mechanism of action does not directly target the invading pathogens but rather modulates a critical host cellular pathway: the endo-lysosomal system. By interfering with the function of late endosomes, ABMA effectively creates a cellular roadblock for pathogens that rely on this pathway for entry, trafficking, and replication. This guide provides a detailed technical overview of the molecular mechanism of ABMA, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Introduction

The emergence of drug-resistant pathogens and the threat of bioterrorism necessitate the development of novel therapeutic strategies. Host-directed therapies, which target cellular pathways essential for pathogen infectivity, represent a promising approach that can offer broad-spectrum activity and a higher barrier to resistance. ABMA has emerged from high-throughput screening as a potent inhibitor of various toxins and pathogens, including viruses, intracellular bacteria, and parasites[1]. This document elucidates the core mechanism by which ABMA exerts its protective effects at the molecular and cellular levels.

Primary Mechanism of Action: Disruption of the Late Endosomal Compartment

The central mechanism of ABMA's action is the targeted disruption of the host cell's endo-lysosomal trafficking pathway, specifically at the stage of the late endosome[1].

Accumulation of Rab7-Positive Late Endosomes

ABMA treatment leads to a significant accumulation of late endosomes that are positive for the small GTPase Rab7, a key regulator of late endosome identity and function. This accumulation is characterized by the appearance of enlarged Rab7-positive vesicles within the cytoplasm[2]. This effect is selective for late endosomes, with no significant alterations observed in other organelles such as early endosomes (EEA1-positive), lysosomes (LAMP1-positive), the Golgi apparatus, or the endoplasmic reticulum[1].

Impairment of Intracellular Trafficking

The accumulation of dysfunctional late endosomes creates a bottleneck in the intracellular trafficking of cargo that transits through this compartment. Many pathogens and toxins exploit the endo-lysosomal pathway to gain entry into the host cell cytosol. For instance, some viruses require the acidic environment of late endosomes for uncoating, and certain bacterial toxins translocate from this compartment. By trapping these agents within the accumulated late endosomes, ABMA prevents their access to the cytosol and subsequent pathogenic activity[3].

Impact on Autophagic Flux

Beyond its effects on endosomal trafficking, ABMA also modulates the cellular process of autophagy.

Impairment of Autophagosome-Lysosome Fusion

Autophagy is a cellular degradation and recycling process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and fuse with lysosomes to form autolysosomes, where the contents are degraded. ABMA has been shown to impair autophagic flux by inhibiting the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell. This is evidenced by an increase in the levels of autophagy markers such as LC3-II and p62/SQSTM1.

Quantitative Data: Efficacy of ABMA Against Various Pathogens and Toxins

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of ABMA against a range of pathogens and toxins, demonstrating its broad-spectrum activity.

| Pathogen/Toxin | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Viruses | ||||||

| Ebola Virus (EBOV) | Vero | Viral Titer Reduction | 3.3 | >100 | >30.3 | |

| Rabies Virus (RABV) | BSR | Viral Titer Reduction | 19.4 | >100 | >5.1 | |

| Dengue Virus-4 (DENV4) | Vero | Viral Titer Reduction | 8.2 | >100 | >12.2 | |

| Herpes Simplex Virus-2 (HSV-2) | Vero | CPE Inhibition | 1.66 | 34.73 | 20.93 | |

| Influenza A (H1N1) | MDCK | CPE Inhibition | 2.83 - 7.36 | >50 | >7 - >17.7 | |

| Bacterial Toxins | ||||||

| Ricin | A549 | Cytotoxicity Inhibition | 3.8 | >100 | >26.3 | |

| Diphtheria Toxin (DT) | A549 | Protein Synthesis Inhibition | 62.9 | >100 | >1.6 | |

| Clostridium difficile Toxin B (TcdB) | Vero | Cell Rounding Inhibition | 73.3 | >100 | >1.4 | |

| Clostridium sordellii Lethal Toxin (TcsL) | Vero | Cell Rounding Inhibition | 86.7 | >100 | >1.2 | |

| Parasites | ||||||

| Leishmania infantum | Macrophage | Amastigote Inhibition | 7.1 | 25.6 | 3.6 |

Signaling Pathways and Experimental Workflows

ABMA's Effect on the Endo-lysosomal Pathway

The following diagram illustrates the disruption of the endo-lysosomal pathway by ABMA, leading to the inhibition of pathogen entry.

Caption: ABMA disrupts the endo-lysosomal pathway by targeting late endosomes.

ABMA's Impact on Autophagic Flux

This diagram shows how ABMA impairs the fusion of autophagosomes with lysosomes, thereby inhibiting autophagic flux.

Caption: ABMA inhibits the fusion of autophagosomes with lysosomes.

Experimental Workflow: Assessing ABMA's Effect on Late Endosome Accumulation

The following workflow outlines the key steps in an immunofluorescence assay to visualize the accumulation of Rab7-positive late endosomes following ABMA treatment.

References

ABMA: A Small Molecule Inhibitor of Endosomal Trafficking - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ABMA (1-adamantyl(5-bromo-2-methoxybenzyl)amine), a small molecule inhibitor of endosomal trafficking with broad-spectrum activity against various intracellular toxins and pathogens. This document details the mechanism of action, quantitative efficacy data, and key experimental protocols for studying ABMA and its more potent analog, DABMA. Visualizations of the affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular effects. This guide is intended for researchers, scientists, and drug development professionals interested in host-directed therapies targeting endosomal pathways.

Introduction

Targeting host cellular pathways essential for the entry and replication of intracellular pathogens and toxins presents a promising strategy for the development of broad-spectrum therapeutics. One such pathway is endosomal trafficking, a complex process responsible for the internalization, sorting, and transport of extracellular material. The small molecule ABMA has emerged as a significant tool in this area, demonstrating efficacy against a range of toxins and pathogens by disrupting late endosomal trafficking.[1][2] This guide synthesizes the current knowledge on ABMA, providing a technical resource for its study and potential therapeutic development.

Chemical Structure of ABMA:

1-adamantyl(5-bromo-2-methoxybenzyl)amine[1]

Mechanism of Action

ABMA's primary mechanism of action involves the specific disruption of late endosomal compartments.[1][2] Treatment with ABMA leads to the accumulation of Rab7-positive late endosomes. Rab7 is a small GTPase that acts as a master regulator of late endosome maturation, transport, and fusion with lysosomes. By inducing the accumulation of these compartments, ABMA effectively traps cargo, including toxins and viruses, within the late endosomes, preventing their transport to their site of action or replication.

Furthermore, ABMA has been shown to impair the autophagic flux. It achieves this by hindering the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste and pathogens. This disruption of autophagy contributes to its broad-spectrum activity. The accumulation of LC3-II and p62, two key autophagy markers, is observed upon ABMA treatment, indicative of a block in the late stages of autophagy.

Quantitative Data

The efficacy of ABMA and its derivative, DABMA (dimethyl-ABMA), has been quantified against a variety of toxins and viruses. DABMA generally exhibits improved potency. The following tables summarize the reported 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50).

Table 1: In Vitro Efficacy of ABMA against Various Toxins and Pathogens

| Toxin/Pathogen | Cell Line | EC50 (µM) | Reference |

| Ricin Toxin | A549 | 3.8 | |

| Diphtheria Toxin (DT) | A549 | 62.5 ± 0.3 | |

| Ebola Virus (EBOV) | HeLa | ~3 | |

| Rabies Virus (RABV) | BSR | 19.4 | |

| Leishmania infantum | RAW 264.7 | ~7 | |

| Influenza A Virus (H1N1) | MDCK | 2.83 - 7.36 | |

| Influenza A Virus (H3N2) | MDCK | 2.83 - 7.36 | |

| Influenza B Virus | MDCK | 2.83 - 7.36 | |

| SARS-CoV-2 | Vero E6 | - |

Table 2: In Vitro Efficacy and Cytotoxicity of DABMA

| Toxin/Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Diphtheria Toxin (DT) | A549 | - | >100 | - | |

| Clostridium difficile Toxin B (TcdB) | Vero | 38.6 | >100 | 6.34 | |

| Clostridium sordellii Lethal Toxin (TcsL) | Vero | 15.8 | >100 | 7.38 | |

| Pseudomonas Exotoxin A (PE) | L929 | 20.77 | >100 | 4.35 | |

| Rabies Virus (RABV) | BSR | 14 | - | - | |

| Ebola Virus (EBOV) | HeLa | - | - | - | |

| Influenza A Virus (H1N1) | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |

| Influenza A Virus (H3N2) | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |

| Influenza B Virus | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |

| SARS-CoV-2 | Vero E6 | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ABMA.

Ricin Cytotoxicity Assay

This assay measures the ability of ABMA to protect cells from the cytotoxic effects of ricin.

Materials:

-

A549 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ricin toxin

-

ABMA

-

[14C]-leucine

-

96-well plates

-

Scintillation counter

Protocol:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of ABMA (or DMSO as a control) in culture medium for 4 hours.

-

Add increasing concentrations of ricin to the wells and incubate for 20 hours.

-

Remove the medium and replace it with fresh medium containing 0.5 µCi/mL [14C]-leucine.

-

Incubate for 6 hours to allow for protein synthesis.

-

Wash the cells with PBS and lyse them.

-

Measure the amount of incorporated [14C]-leucine using a scintillation counter to determine the level of protein synthesis.

-

Calculate the percentage of protein synthesis relative to untreated control cells and plot the results to determine the EC50 of ABMA.

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of ABMA by quantifying the reduction in viral plaques.

Materials:

-

MDCK cells (or other virus-permissive cell line)

-

Virus stock (e.g., Influenza A virus)

-

Complete culture medium

-

ABMA

-

Agarose or methylcellulose overlay medium

-

Crystal violet solution

-

6-well or 12-well plates

Protocol:

-

Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Pre-treat the cell monolayers with different concentrations of ABMA or a vehicle control for a specified time (e.g., 1-2 hours).

-

Infect the cells with the diluted virus for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without ABMA.

-

Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Stain the cells with crystal violet solution and wash with water to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 of ABMA.

Immunofluorescence Staining for Endosomal Markers

This protocol allows for the visualization of late endosomes and lysosomes to observe the effect of ABMA on their morphology and distribution.

Materials:

-

HeLa cells (or other suitable cell line)

-

Coverslips

-

ABMA

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibodies: anti-Rab7 and anti-LAMP1

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with ABMA at the desired concentration and for the specified time.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies (e.g., rabbit anti-Rab7 and mouse anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a confocal microscope and analyze the localization and morphology of Rab7- and LAMP1-positive compartments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ABMA and a typical experimental workflow for its characterization.

Caption: ABMA's mechanism of action on endosomal and autophagic pathways.

Caption: A typical experimental workflow for characterizing ABMA's antiviral activity.

Caption: The role of Rab7 in late endosome maturation and the point of ABMA's intervention.

Conclusion

ABMA and its derivatives represent a promising class of small molecule inhibitors that target a fundamental host cellular process, endosomal trafficking. Their broad-spectrum activity against a range of intracellular threats underscores the potential of this approach for developing novel anti-infective and anti-toxin therapies. This technical guide provides a foundational resource for researchers to further investigate the mechanism of action of ABMA, explore its therapeutic potential, and develop new chemical entities with improved efficacy and safety profiles. Further research into the precise molecular target of ABMA and the downstream consequences of prolonged endosomal trafficking inhibition will be crucial for its translation into clinical applications.

References

In-Depth Technical Guide: Cellular Targets of 1-Adamantyl (5-Bromo-2-Methoxybenzyl) Amine (ABMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) is a novel small molecule identified through high-throughput screening for its potent ability to protect cells from intracellular toxins and pathogens.[1][2] Unlike traditional antimicrobial agents that target pathogens directly, ABMA is a host-directed therapeutic. Its mechanism of action is centered on the modulation of the host cell's endo-lysosomal pathway. Specifically, ABMA selectively interferes with late endosomal compartments, leading to their accumulation and impairing the intracellular trafficking of a wide range of pathogens and toxins that rely on this pathway for entry and propagation. This technical guide provides a comprehensive overview of the cellular targets of ABMA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Introduction

1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) emerged from a cell-based high-throughput screening as a protective agent against the potent ricin toxin, demonstrating efficacy in both human cells and mouse models without significant toxicity.[3] Subsequent research has revealed its broad-spectrum activity against a variety of intracellular threats, including viruses, bacteria, and parasites.[1][2] The primary cellular effect of ABMA is the specific disruption of late endosomal trafficking. This is characterized by the accumulation of Rab7-positive late endosomes.[3][4] This targeted interference with a crucial host cellular pathway makes ABMA a promising candidate for a new class of broad-spectrum anti-infective drugs that may be less susceptible to the development of drug resistance.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for 1-adamantyl (5-bromo-2-methoxybenzyl) amine, focusing on its biological activity and cellular toxicity.

| Parameter | Cell Line(s) | Value | Description | Reference |

| IC50 (Ricin Toxin) | A549 | 3, 10, 30 µM (dose-dependent protection) | Concentration of ABMA providing protection against increasing concentrations of ricin toxin. | [4] |

| CC50 (Cytotoxicity) | HeLa, HUVECs | > 200 µM | 50% cytotoxic concentration, indicating low toxicity to both cancer-derived and primary human cells. | [3] |

| Effect on Protein Synthesis | Not specified | No inhibition up to 90 µM | Measured by [14C]-leucine incorporation, showing no direct impact on this fundamental cellular process at effective concentrations. | [3] |

| Inhibition of Dengue Virus (DENV4) | A549 | ~10 µM | Approximate concentration for significant inhibition of viral replication. | [4] |

| Inhibition of Ebola Virus (EBOV-eGFP) | HeLa | ~10 µM | Approximate concentration for significant reduction in the number of infected cells. | [4] |

Mechanism of Action: Targeting the Late Endosome

The primary cellular target of ABMA is the late endosomal compartment. Its mechanism of action does not appear to involve direct binding to a specific, identified protein but rather a functional disruption of this organelle's trafficking role.

Key Mechanistic Features:

-

Selective Accumulation of Late Endosomes: ABMA treatment leads to a pronounced accumulation of Rab7-positive late endosomes in mammalian cells.[3][4]

-

No Effect on Other Organelles: The effect is specific, as ABMA does not alter the morphology or function of early endosomes, lysosomes, the Golgi apparatus, the endoplasmic reticulum, or the nucleus.[2][3]

-

Trafficking Blockade: By causing the accumulation of late endosomes, ABMA effectively traps endocytosed cargo, such as toxins and pathogens, preventing their transport to their ultimate intracellular destinations.[5][6]

-

Impairment of Autophagic Flux: ABMA has been shown to impair the autophagic process by promoting the fusion of late endosomes with autophagosomes, which results in the accumulation of amphisomes and hinders the formation of autolysosomes.[6]

-

Cholesterol Accumulation: A downstream consequence of the disruption of late endosomal function is the accumulation of cholesterol within these compartments.[3]

Below is a diagram illustrating the impact of ABMA on the endo-lysosomal pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of ABMA.

Cell Viability and Cytotoxicity Assay (AlamarBlue® Assay)

-

Objective: To determine the concentration at which ABMA becomes toxic to cells (CC50).

-

Materials:

-

HeLa or HUVEC cells

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

ABMA stock solution (in DMSO)

-

AlamarBlue® reagent

-

Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of ABMA in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the cells and add 100 µL of the ABMA dilutions to the respective wells. Include wells with medium and DMSO only as a negative control.

-

Incubate the plate for the desired duration (e.g., 24-48 hours).

-

Add 10 µL of AlamarBlue® reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO control and determine the CC50 value using non-linear regression analysis.

-

Ricin Toxin Protection Assay

-

Objective: To quantify the protective effect of ABMA against ricin-induced cytotoxicity.

-

Materials:

-

A549 cells

-

96-well cell culture plates

-

Complete culture medium

-

Ricin toxin solution

-

ABMA stock solution

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® or Crystal Violet)

-

-

Procedure:

-

Seed A549 cells in a 96-well plate and incubate for 24 hours.

-

Pre-incubate the cells with various concentrations of ABMA (or DMSO control) for 1 hour at 37°C.

-

Challenge the cells by adding a pre-determined lethal concentration of ricin toxin to the wells containing ABMA.

-

Incubate for a period sufficient to induce cell death in the absence of the inhibitor (e.g., 24 hours).

-

Assess cell viability using a suitable method. For Crystal Violet staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Read the absorbance at 595 nm.

-

-

Plot cell viability against ABMA concentration to determine the protective effect.

-

Immunofluorescence Microscopy for Late Endosome Visualization

-

Objective: To visually confirm the accumulation of Rab7-positive late endosomes upon ABMA treatment.

-

Materials:

-

Cells grown on glass coverslips

-

ABMA solution

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody: anti-Rab7

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with the desired concentration of ABMA (e.g., 30 µM) or DMSO for a specified time (e.g., 4-6 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Rab7 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope, capturing the DAPI and secondary antibody channels.

-

Analyze the images to observe the distribution and accumulation of Rab7-positive puncta.

-

Experimental and Discovery Workflow

The identification and characterization of a host-directed therapeutic like ABMA typically follows a multi-step workflow, from initial discovery to mechanistic elucidation.

Conclusion and Future Directions

1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) represents a significant advancement in the search for novel anti-infective agents. By targeting a host cellular compartment—the late endosome—it offers a broad-spectrum approach that may circumvent pathogen-specific resistance mechanisms. The primary cellular effect is a well-documented accumulation of Rab7-positive late endosomes, which disrupts the intracellular lifecycle of numerous pathogens and the action of various toxins.

While the functional consequences of ABMA treatment are well-characterized, the precise molecular binding partner remains to be elucidated. Future research should focus on identifying the direct protein or lipid target of ABMA within the late endosomal membrane or lumen. Techniques such as affinity chromatography, chemical proteomics, or photo-affinity labeling could be employed to pinpoint this target. A definitive identification would not only refine our understanding of ABMA's mechanism but also pave the way for the rational design of second-generation inhibitors with enhanced potency and specificity, ultimately accelerating their potential translation into clinical applications for a range of infectious diseases.

References

- 1. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of ABMA (Exemplified by U18666A) on Late Endosomal Compartments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ABMA" is not a widely recognized scientific term with a defined structure or mechanism of action. Therefore, this guide uses the well-characterized compound U18666A as a representative example to illustrate the effects of a molecule that perturbs late endosomal compartments. The data, protocols, and pathways described herein are based on published research on U18666A and serve as a technical template.

Executive Summary

The late endosome is a critical sorting station in the endocytic pathway, regulating the trafficking of lipids and proteins for degradation in the lysosome or for recycling to other cellular compartments. Disruption of late endosomal function is implicated in various pathologies, including lysosomal storage diseases, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of how a small molecule, exemplified by U18666A, can impact the biology of late endosomal compartments. U18666A is a cationic amphiphilic drug that is widely used to model Niemann-Pick type C (NPC) disease by inhibiting the egress of cholesterol from late endosomes and lysosomes.[1][2][3][4] Its primary molecular target is the NPC1 protein, a transmembrane protein essential for transporting cholesterol out of these compartments.[1] By binding to the sterol-sensing domain of NPC1, U18666A blocks cholesterol transport, leading to its accumulation within late endosomes and lysosomes. This guide details the molecular mechanism of action, provides quantitative data on its cellular effects, outlines key experimental protocols, and visualizes the affected pathways.

Molecular Mechanism of Action

U18666A's primary mechanism of action is the direct inhibition of the Niemann-Pick C1 (NPC1) protein. NPC1 is a large glycoprotein that resides in the limiting membrane of late endosomes and lysosomes and is crucial for the transport of low-density lipoprotein (LDL)-derived cholesterol from these organelles to the endoplasmic reticulum and plasma membrane.

U18666A, a cationic sterol, binds with high affinity to the sterol-sensing domain (SSD) of NPC1. This binding event is distinct from the cholesterol-binding site in the N-terminal domain of NPC1. The interaction of U18666A with the SSD induces a conformational change that inhibits the protein's function, effectively trapping cholesterol within the lumen of the late endosome/lysosome. This leads to a cellular phenotype that mimics NPC disease, a genetic lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.

The consequences of NPC1 inhibition and subsequent cholesterol accumulation are pleiotropic and include:

-

Enlargement of Late Endosomes: The accumulation of cholesterol and other lipids leads to a significant increase in the size and volume of late endosomal compartments.

-

Impaired Endosomal Trafficking: The altered lipid composition of the late endosomal membrane impairs the trafficking of other molecules, including the back-fusion of intraluminal vesicles with the limiting membrane.

-

Secondary Lipid Accumulation: The primary block in cholesterol transport can lead to the secondary accumulation of other lipids, such as sphingolipids, within the late endosome/lysosome.

-

Disruption of Autophagy: The function of the endolysosomal system is tightly linked with autophagy. The accumulation of cholesterol can impair autophagic flux.

Signaling Pathway Diagram

References

- 1. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]

- 2. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of ABMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABMA (α-acetoxy-β-methoxy-α-phenylacetonitrile) is a small molecule inhibitor demonstrating broad-spectrum biological activity against a variety of intracellular toxins and pathogens. This technical guide provides an in-depth overview of the in vitro studies characterizing ABMA's biological functions, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Disruption of Late Endosomal Trafficking

In vitro studies have elucidated that ABMA's primary mechanism of action involves the disruption of the host cell's endo-lysosomal pathway. Specifically, ABMA provokes the accumulation of Rab7-positive late endosomal compartments.[1][2] This interference with late endosome maturation and trafficking effectively traps internalized toxins and pathogens, preventing their transport to their sites of action within the cell. This host-targeted mechanism suggests a lower likelihood of resistance development by the pathogens themselves. The action of ABMA is distinct from other endo-lysosomal inhibitors like bafilomycin A1 or chloroquine.[3]

Quantitative Biological Activity of ABMA

The following tables summarize the in vitro efficacy of ABMA against a range of viruses and parasites, as well as its cytotoxic profile in various cell lines.

Table 1: Antiviral and Anti-parasitic Activity of ABMA

| Pathogen/Toxin | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |

| Ricin Toxin | Protein Synthesis Inhibition | A549 | 3.8 | [1](--INVALID-LINK--) |

| Influenza A (H1N1) | CPE Inhibition | MDCK | 2.83 - 7.36 | [1](--INVALID-LINK--) |

| Influenza A (H3N2) | CPE Inhibition | MDCK | 2.83 - 7.36 | (--INVALID-LINK--) |

| Influenza B | CPE Inhibition | MDCK | 2.83 - 7.36 | (--INVALID-LINK--) |

| Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | Vero | 1.66 | (--INVALID-LINK--) |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Vero | 1.08 | (--INVALID-LINK--) |

| Leishmania infantum (amastigotes) | - | Macrophages | 7.1 | (--INVALID-LINK--) |

Table 2: Cytotoxicity of ABMA

| Cell Line | Assay Type | CC50 (µM) | Reference |

| MDCK | - | 72.30 | (--INVALID-LINK--) |

| A549 | - | 83.77 | (--INVALID-LINK--) |

| Vero | - | 34.75 | (--INVALID-LINK--) |

| RAW 264.7 | - | 25.3 | (--INVALID-LINK--) |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the 50% cytotoxic concentration (CC50) of ABMA.

-

Materials:

-

Adherent cells (e.g., Vero, A549, MDCK)

-

Complete cell culture medium

-

ABMA stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of ABMA in culture medium.

-

Remove the medium from the cells and add 100 µL of the ABMA dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the ABMA concentration and fitting the data to a dose-response curve.

-

Plaque Reduction Assay for Antiviral Activity (HSV-2)

This assay determines the concentration of ABMA required to reduce the number of viral plaques by 50% (EC50).

-

Materials:

-

Vero cells

-

Herpes Simplex Virus 2 (HSV-2)

-

Complete cell culture medium

-

ABMA stock solution

-

6-well or 12-well plates

-

Methylcellulose overlay medium

-

Crystal violet staining solution (e.g., 0.5% in 20% ethanol)

-

-

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of ABMA in culture medium.

-

Pre-treat the confluent cell monolayers with the ABMA dilutions for a specified time (e.g., 1-2 hours) at 37°C.

-

Infect the cells with a known titer of HSV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the viral inoculum and overlay the cells with methylcellulose medium containing the corresponding concentrations of ABMA.

-

Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet solution.

-

Wash the plates and count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of ABMA to protect cells from virus-induced cell death.

-

Materials:

-

Susceptible host cells (e.g., MDCK for influenza)

-

Virus stock

-

Complete cell culture medium

-

ABMA stock solution

-

96-well plates

-

Crystal violet staining solution

-

-

Procedure:

-

Seed host cells in a 96-well plate and incubate to form a monolayer.

-

Prepare serial dilutions of ABMA in culture medium.

-

Add the ABMA dilutions to the cell monolayers.

-

Infect the cells with a viral dose that causes a complete cytopathic effect in control wells.

-

Include cell control (no virus, no ABMA) and virus control (virus, no ABMA) wells.

-

Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (e.g., 48-72 hours).

-

Visually inspect the wells for CPE or stain the cells with crystal violet to assess cell viability.

-

The EC50 is the concentration of ABMA that protects 50% of the cells from the viral CPE.

-

Toxin Neutralization Assay (General Protocol)

This assay can be adapted to measure the inhibitory effect of ABMA on various toxins, such as diphtheria toxin or anthrax lethal toxin.

-

Materials:

-

Susceptible cell line (e.g., Vero cells for diphtheria toxin, J774A.1 macrophages for anthrax lethal toxin)

-

Toxin (diphtheria toxin or anthrax lethal toxin components)

-

Complete cell culture medium

-

ABMA stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT)

-

-

Procedure:

-

Seed the susceptible cells in a 96-well plate and allow them to adhere.

-

In a separate plate, pre-incubate serial dilutions of ABMA with a fixed, cytotoxic concentration of the toxin for a specified period (e.g., 1 hour at 37°C).

-

Transfer the ABMA-toxin mixtures to the cells.

-

Include cell control, toxin-only control, and ABMA-only control wells.

-

Incubate the plate for a duration sufficient to observe toxin-induced cell death (e.g., 24-72 hours).

-

Assess cell viability using an appropriate method, such as the MTT assay.

-

Calculate the concentration of ABMA that results in 50% protection from the toxin's cytotoxic effect (EC50).

-

Conclusion

The in vitro data presented in this guide demonstrate that ABMA is a promising broad-spectrum inhibitor of intracellular pathogens and toxins. Its unique mechanism of action, targeting the host's late endosomal pathway, offers a potential advantage in overcoming pathogen resistance. The provided experimental protocols serve as a foundation for further investigation and development of ABMA as a potential therapeutic agent. Further research is warranted to fully elucidate the molecular interactions of ABMA within the endosomal pathway and to expand the quantitative assessment of its activity against a wider range of biological threats.

References

- 1. researchgate.net [researchgate.net]

- 2. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 1-Adamantyl (5-Bromo-2-methoxybenzyl)amine (ABMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of the compound 1-adamantyl (5-bromo-2-methoxybenzyl)amine (ABMA). ABMA has been identified as a promising broad-spectrum inhibitor of various intracellular toxins and pathogens. Its mechanism of action involves the modulation of host cell endosomal trafficking, specifically by inducing the accumulation of Rab7-positive late endosomes. This guide summarizes the available quantitative toxicity data, details the experimental protocols for key in vitro and in vivo assays, and provides visual representations of the compound's mechanism and experimental workflows. The presented data indicates a favorable preliminary safety profile for ABMA, characterized by low in vitro cytotoxicity and a lack of acute toxicity in mice at therapeutically relevant concentrations.

Introduction

1-adamantyl (5-bromo-2-methoxybenzyl)amine (ABMA) is a small molecule that has demonstrated significant potential as a host-directed therapeutic agent. By targeting the host's endosomal pathway, ABMA can inhibit the intracellular entry and trafficking of a wide range of pathogens and toxins, offering a novel approach to combat infectious diseases and envenomation. An essential step in the preclinical development of any new therapeutic candidate is a thorough evaluation of its toxicity profile. This guide focuses on the initial in vitro and in vivo toxicity screening of ABMA to provide a foundational understanding of its safety.

In Vitro Toxicity Assessment

The in vitro cytotoxicity of ABMA has been evaluated in several human cell lines to determine its direct effect on cell viability and metabolic activity.

Quantitative Cytotoxicity Data

The 50% cytotoxic concentration (CC50) of ABMA was determined in various cell types, with the results consistently indicating low cytotoxicity.

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HeLa (Human cervical cancer cells) | AlamarBlue® Cell Viability Assay | > 200 | [1] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | AlamarBlue® Cell Viability Assay | > 200 | [1] |

| A549 (Human lung carcinoma cells) | Not Specified | > 90 | [1] |

| MDCK (Madin-Darby Canine Kidney cells) | Not Specified | Not Specified |

Table 1: Summary of in vitro cytotoxicity data for ABMA compound.

Effect on Cellular Protein Synthesis

To further assess its cytotoxic potential, ABMA was evaluated for its effect on protein synthesis, a fundamental cellular process.

| Cell Line | Assay Type | Concentration (µM) | Inhibition | Reference |

| Not Specified | [¹⁴C]-leucine incorporation | up to 90 | No observed effect | [1] |

Table 2: Effect of ABMA on protein synthesis.

In Vivo Toxicity Assessment

Preliminary in vivo toxicity studies have been conducted in mice to assess the systemic toxicity of ABMA.

Acute Toxicity in Mice

A single-dose acute toxicity study was performed to determine the tolerability of ABMA following intraperitoneal administration.

| Animal Model | Route of Administration | Maximum Non-Toxic Dose (mg/kg) | Observations | Reference |

| Mice | Intraperitoneal (ip) | 200 | No signs of toxicity observed | [1] |

Table 3: Acute in vivo toxicity of ABMA in mice.

Note: A formal median lethal dose (LD50) study following standardized guidelines (e.g., OECD 423) has not been reported in the reviewed literature. The available data indicates that the LD50 is greater than 200 mg/kg via the intraperitoneal route in mice.

Mechanism of Action and Signaling Pathway

ABMA exerts its broad-spectrum inhibitory activity by targeting a specific step in the host cell's endosomal trafficking pathway. The compound provokes the accumulation of Rab7-positive late endosomes. This disruption of late endosome maturation and trafficking effectively traps pathogens and toxins that rely on this pathway for entry into the cytosol, thereby preventing their pathogenic effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (AlamarBlue®)

This assay quantitatively measures the proliferation and viability of cells by assessing their metabolic activity.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HUVEC) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the ABMA compound in culture medium. Remove the medium from the wells and add 100 µL of the ABMA dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 570 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Protocol:

-

Cell Culture: Culture cells in a suitable multi-well plate until they reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of the ABMA compound for a predetermined duration.

-

Radiolabeling: Add [¹⁴C]-leucine to the culture medium at a final concentration of 0.5-1.0 µCi/mL and incubate for 1 to 4 hours.

-

Cell Harvest and Protein Precipitation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-leucine. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Radioactivity Measurement: Wash the protein pellets to remove any remaining free radioactivity. Solubilize the pellets and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the radioactivity counts in the ABMA-treated cells to the untreated control cells to determine the percentage of protein synthesis inhibition.

Acute In Vivo Toxicity Study in Mice

This study is designed to assess the general toxicity of a single high dose of the test compound.

Protocol:

-

Animal Acclimation: Acclimate healthy, young adult mice (e.g., BALB/c or C57BL/6) to the laboratory conditions for at least 5 days before the study.

-

Grouping and Dosing: Randomly assign the animals to treatment and control groups. Administer a single dose of the ABMA compound, dissolved in a suitable vehicle, via the desired route (e.g., intraperitoneal injection). The control group should receive the vehicle alone.

-

Clinical Observations: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, at regular intervals for at least 14 days. Record any instances of morbidity and mortality.

-

Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any visible abnormalities in the organs and tissues.

-

Data Analysis: Analyze the data on mortality, clinical signs, and body weight changes to determine the maximum tolerated dose or the LD50 of the compound.

Conclusion

The initial toxicity screening of the ABMA compound reveals a promising safety profile. The in vitro data demonstrates low cytotoxicity in various human cell lines, with CC50 values exceeding 200 µM in HeLa and HUVEC cells. Furthermore, ABMA does not inhibit protein synthesis at concentrations up to 90 µM. Preliminary in vivo studies in mice indicate that ABMA is well-tolerated, with no signs of toxicity observed after a single intraperitoneal administration of up to 200 mg/kg. The mechanism of action, involving the modulation of late endosomal trafficking, appears to be specific and does not lead to overt cellular toxicity at effective concentrations. These findings support the continued preclinical development of ABMA as a potential broad-spectrum therapeutic agent. Further comprehensive toxicology studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to fully characterize its safety profile for potential clinical applications.

References

The Role of ABMA in Disrupting Intracellular Pathogen Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular pathogens present a significant challenge to therapeutic development due to their ability to hijack host cellular machinery and evade immune surveillance. A promising strategy to combat such pathogens is the development of host-directed therapies that disrupt essential host pathways required for pathogen survival and replication. This technical guide provides an in-depth overview of the small molecule ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine), a novel compound that inhibits a broad spectrum of intracellular pathogens by interfering with late endosomal trafficking. We will detail its mechanism of action, provide quantitative data on its efficacy, outline key experimental protocols for its study, and visualize the affected signaling pathways.

Introduction

Intracellular pathogens, including a wide range of viruses, bacteria, and parasites, rely on the host cell's endocytic pathway for entry, trafficking, and the establishment of a replicative niche[1]. The late endosome is a critical sorting station in this pathway, regulating the trafficking of cargo to lysosomes for degradation or for other cellular destinations. The small GTPase Rab7 is a key regulator of late endosome maturation, positioning, and fusion with other organelles[2][3][4]. By targeting host components like the late endosome, it is possible to develop broad-spectrum therapeutics that are less susceptible to the development of pathogen resistance[5].

ABMA was identified through a high-throughput screening for its ability to protect human cells from the potent plant toxin ricin. Subsequent studies have revealed its efficacy against a variety of intracellular pathogens, establishing it as a promising lead compound for a new class of broad-spectrum anti-infectives.

Mechanism of Action: Interference with Late Endosomal Compartments

ABMA's primary mechanism of action is the disruption of the host cell's late endosomal compartments. This interference leads to the accumulation of Rab7-positive late endosomes and lysosomes.

Key molecular events in ABMA's mechanism of action include:

-

Accumulation of Rab7-Positive Late Endosomes: Treatment of cells with ABMA results in a noticeable increase in the size and number of vesicles positive for the late endosomal marker Rab7. This suggests a blockage or alteration in the normal trafficking progression from late endosomes to lysosomes.

-

Impaired Endolysosomal Trafficking: ABMA delays the intracellular trafficking of endocytosed cargo, effectively trapping them within the swollen late endosomal compartments. This prevents pathogens and toxins that rely on this pathway from reaching their site of action or establishing a replicative niche.

-

Cholesterol Accumulation: A characteristic feature of ABMA-treated cells is the accumulation of cholesterol within the late endosomes. This phenocopies aspects of lysosomal storage diseases like Niemann-Pick type C and is thought to contribute to the dysfunction of these organelles.

-

Disruption of Autophagic Flux: ABMA has been shown to impair the autophagic flux by promoting the excessive fusion of late endosomes with autophagosomes. This disruption of autophagy, a critical cellular process for clearing intracellular pathogens, further contributes to its anti-pathogen activity.

The following diagram illustrates the proposed signaling pathway affected by ABMA.

References

- 1. abcam.cn [abcam.cn]

- 2. Cell viability assays | Abcam [abcam.com]

- 3. Recommended Immunological Assays to Screen for Ricin-Containing Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Properties of ABMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the broad-spectrum antiviral properties of the small molecule ABMA (adamantane-based maturation inhibitor) and its optimized analog, DABMA. ABMA has demonstrated significant in vitro and in vivo efficacy against a range of enveloped and non-enveloped viruses by targeting a host-based mechanism, thereby reducing the likelihood of viral resistance. This document details the mechanism of action, summarizes antiviral activity data, outlines key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to public health. A promising strategy in antiviral drug development is the identification of host-directed therapies that target cellular pathways essential for viral replication.[1] The small chemical compound ABMA and its analog DABMA have been identified as potent broad-spectrum inhibitors of multiple toxins and viruses.[2][3] These compounds act on the host's vesicle trafficking system, specifically the endolysosomal pathway, to inhibit the entry and replication of a wide array of viruses.[2][3] This guide serves as a technical resource for researchers and drug developers interested in the antiviral potential of ABMA and its derivatives.

Mechanism of Action: Targeting the Endolysosomal Pathway

ABMA and DABMA exert their antiviral effects by modulating the host endolysosomal and autophagic pathways. The core mechanism involves the following key events:

-

Accumulation of Late Endosomes: ABMA induces the accumulation of Rab7-positive late endosomes.

-

Inhibition of Endosome-Lysosome Fusion: The compound delays the trafficking of viruses and toxins through late endosomes by inhibiting their fusion with lysosomes.

-

Disruption of Viral Entry: By trapping virions in the late endosome compartments, ABMA interferes with the early stages of the viral life cycle, particularly the entry and uncoating of viruses that rely on endosomal acidification.

-

Interference with Autophagy: ABMA has also been shown to disrupt viral RNA synthesis by interfering with the autophagy process.

Importantly, the antiviral mechanism of ABMA is distinct from that of other adamantane derivatives like amantadine, which targets the M2 ion channel of influenza viruses. ABMA and DABMA are effective against amantadine-resistant influenza strains.

Signaling Pathway of ABMA's Antiviral Action

Caption: Mechanism of ABMA's host-directed antiviral activity.

Quantitative Antiviral Activity

ABMA and its more potent derivative, DABMA, have demonstrated efficacy against a diverse range of viruses. The following tables summarize the in vitro 50% effective concentrations (EC50) against various viral strains.

Table 1: Antiviral Activity of ABMA

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| Influenza A/NY/61/LV16A (H1N1) | MDCK | 2.83 | |

| Influenza A/17/HK/2014/8296 (H3N2) | MDCK | 7.36 | |

| Influenza A/Maonan/SWL1536/2019 (H1N1) | MDCK | Not specified | |

| Influenza A/HK/2671/2019 (H3N2) (Amantadine-resistant) | MDCK | Not specified | |

| Influenza B/Washington/02/2019 | MDCK | Not specified | |

| Herpes Simplex Virus 2 (HSV-2) | Vero | 1.66 (CPE), 1.08 (Plaque) | |

| Rabies Virus | BSR | 7.8 | |

| Ebola Virus | Not specified | Micromolar level | |

| Dengue-4 Virus | Not specified | Micromolar level | |

| SARS-CoV-2 | Vero E6, U2OS-ACE2 | Not specified |

Table 2: Antiviral Activity of DABMA

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| Influenza A/NY/61/LV16A (H1N1) | MDCK | 1.82 | |

| Influenza A/17/HK/2014/8296 (H3N2) | MDCK | 6.73 | |

| Influenza A/Maonan/SWL1536/2019 (H1N1) | MDCK | Not specified | |

| Influenza A/HK/2671/2019 (H3N2) (Amantadine-resistant) | MDCK | Not specified | |

| Influenza B/Washington/02/2019 | MDCK | Not specified | |

| Rabies Virus | BSR | 14 | |

| Ebola Virus | Not specified | Enhanced efficacy vs. ABMA | |

| SARS-CoV-2 | Vero E6, U2OS-ACE2 | Not specified |

In Vivo Efficacy

The protective effects of ABMA and DABMA have also been demonstrated in animal models:

-

Influenza A (H1N1): Intranasal challenge in mice showed that ABMA and DABMA improved survival rates to 67%.

-

Herpes Simplex Virus 2 (HSV-2): In a mouse model of intravaginal HSV-2 challenge, ABMA at 5 mg/kg improved the survival rate to 50% compared to 8.33% in the untreated group.

-

Ricin Toxin: ABMA protected mice from a lethal dose of nasally instilled ricin.

Experimental Protocols

The following sections provide a generalized methodology for assessing the antiviral activity of ABMA and its derivatives, based on published studies.

Cell-Based Antiviral Assay (General Workflow)

This protocol outlines the key steps for determining the EC50 of a compound against a specific virus.

Caption: General workflow for in vitro antiviral activity assessment.

Materials:

-

Appropriate host cell line (e.g., MDCK for influenza, Vero for HSV-2)

-

Growth medium and supplements

-

Virus stock of known titer

-

ABMA or DABMA dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Reagents for assessing cell viability and viral replication (e.g., crystal violet, specific antibodies, reporter gene substrates)

Procedure:

-

Cell Seeding: Plate host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of ABMA or DABMA in culture medium.

-

Pre-incubation: Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 2 hours) at 37°C.

-

Infection: Aspirate the compound-containing medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1 hour.

-

Incubation: Remove the viral inoculum, wash the cells, and add fresh medium containing the respective concentrations of the compound. Incubate for 24-48 hours, depending on the virus replication cycle.

-

Quantification: Assess the level of viral infection. This can be done by:

-

Cytopathic Effect (CPE) Inhibition Assay: Staining the cells with crystal violet to visualize cell death.

-

Plaque Reduction Assay: For plaque-forming viruses, overlaying the cells with a semi-solid medium and counting the number of plaques.

-

Immunofluorescence or Reporter Gene Assay: Staining for viral antigens or measuring the expression of a viral reporter gene.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of infection inhibition against the compound concentration.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Procedure:

-

Set up multiple sets of cell cultures for infection.

-

Add ABMA/DABMA at different time points relative to infection:

-

Pre-treatment: Add compound before infection and remove it prior to adding the virus.

-

Co-treatment: Add compound at the same time as the virus.

-

Post-treatment: Add compound at various time points after viral entry.

-

-

Quantify viral replication at the end of the experiment. The degree of inhibition at each time point will indicate whether the compound affects binding, entry, or post-entry steps. Time-of-addition assays have shown that ABMA and DABMA primarily interfere with the early stages of infection.

Conclusion

ABMA and its derivative DABMA represent a promising class of broad-spectrum antiviral agents with a host-directed mechanism of action. By targeting the endolysosomal pathway, these compounds are effective against a wide range of viruses and are less susceptible to the development of viral resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of these molecules as potential therapeutics for existing and emerging viral diseases. The favorable in vivo data further underscore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N-(4-aminobutyl)methacrylamide in Cell Culture

Introduction

N-(4-aminobutyl)methacrylamide (ABMA) is a functionalized monomer utilized in the synthesis of hydrogels and polymers for biomedical applications. Due to its primary amine group, ABMA is particularly valuable for creating biocompatible materials that can be further functionalized, for example, with extracellular matrix (ECM) proteins to enhance cell adhesion and support cell growth. Unlike soluble small molecule inhibitors or signaling modulators, ABMA's primary role in cell culture is as a component of the substrate on which the cells are grown. Its incorporation into polyacrylamide hydrogels allows for the tuning of mechanical properties and surface chemistry to mimic the native cellular microenvironment.

These application notes provide a detailed protocol for the preparation of polyacrylamide hydrogels incorporating N-(4-aminobutyl)methacrylamide for use as a cell culture substrate.

Data Presentation

The mechanical properties of hydrogels are critical for mimicking physiological conditions and influencing cell behavior. The stiffness (Young's Modulus) of a polyacrylamide hydrogel can be tuned by varying the concentration of the acrylamide monomer and the bis-acrylamide crosslinker. The incorporation of ABMA can also influence the final mechanical properties.

Table 1: Representative Formulations for Polyacrylamide Hydrogels of Varying Stiffness

| Target Stiffness (kPa) | Acrylamide (% w/v) | Bis-acrylamide (% w/v) | N-(4-aminobutyl)methacrylamide (mM) |

| ~1 | 5 | 0.03 | 10 |

| ~8 | 8 | 0.1 | 10 |

| ~25 | 10 | 0.3 | 10 |

| ~40 | 12 | 0.4 | 10 |

Note: These values are illustrative. The final stiffness should be empirically determined and may vary based on polymerization conditions and the specific lot of reagents.

Experimental Protocols

Protocol 1: Preparation of ABMA-Functionalized Polyacrylamide Hydrogels for Cell Culture

This protocol describes the preparation of polyacrylamide hydrogels containing N-(4-aminobutyl)methacrylamide, which can be subsequently coated with ECM proteins to promote cell adhesion.

Materials:

-

Acrylamide solution (40% w/v)

-

Bis-acrylamide solution (2% w/v)

-

N-(4-aminobutyl)methacrylamide hydrochloride (ABMA)

-

Ammonium persulfate (APS), 10% (w/v) in water, freshly prepared

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

HEPES buffer (50 mM, pH 8.5)

-

Sufosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH)

-

Extracellular matrix protein solution (e.g., Collagen I, Fibronectin) in sterile PBS

-

Sterile phosphate-buffered saline (PBS)

-

Sterile deionized water

-

Glass coverslips

Procedure:

-

Coverslip Preparation:

-

Clean glass coverslips by immersing them in 70% ethanol, followed by rinsing with sterile deionized water.

-

Air dry the coverslips in a sterile cell culture hood.

-

Treat the coverslips with a solution to ensure covalent attachment of the hydrogel (e.g., 3-(trimethoxysilyl)propyl methacrylate).

-

-

Hydrogel Pre-polymer Solution Preparation:

-

In a sterile microcentrifuge tube, prepare the pre-polymer solution according to the desired stiffness from Table 1. For a final volume of 1 mL, combine the appropriate volumes of acrylamide, bis-acrylamide, and a stock solution of ABMA.

-

Bring the final volume to 1 mL with sterile deionized water.

-

-

Polymerization:

-

To initiate polymerization, add 10 µL of 10% APS and 1 µL of TEMED to the 1 mL pre-polymer solution. Mix gently but thoroughly.

-

Quickly pipette a small volume (e.g., 20-50 µL) onto the surface of a prepared glass slide or dish.

-

Carefully place the treated coverslip on top of the droplet, ensuring no air bubbles are trapped.

-

Allow the hydrogel to polymerize at room temperature for 30 minutes.

-

-

Functionalization with ECM Proteins:

-

After polymerization, gently separate the coverslip with the attached hydrogel.

-

Wash the hydrogel extensively with sterile PBS to remove unreacted monomers.

-

To activate the surface for protein conjugation, immerse the hydrogel in a solution of a crosslinker such as Sulfo-SANPAH in a suitable buffer (e.g., 50 mM HEPES, pH 8.5) and expose to UV light as per the manufacturer's instructions.

-

Wash the hydrogel again with sterile PBS.

-

Incubate the hydrogel with a solution of the desired ECM protein (e.g., 50 µg/mL Collagen I or Fibronectin) overnight at 4°C or for 2 hours at 37°C.

-

Gently wash the hydrogel with sterile PBS to remove any unbound protein.

-

-

Cell Seeding:

-

Place the functionalized hydrogel-coated coverslips into the wells of a sterile cell culture plate.

-

Add cell culture medium to each well and allow it to equilibrate for at least 30 minutes in a cell culture incubator.

-

Trypsinize and count cells as per standard protocols.

-

Seed the cells onto the hydrogels at the desired density.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Mandatory Visualizations

Application Notes and Protocols for ABMA-mediated Inhibition of Ricin Toxin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-aminobenzyl-N-methyl-α-phenylacetamide (ABMA) as an inhibitor of ricin toxin. The document includes a summary of effective concentrations, detailed experimental protocols for assessing its efficacy, and diagrams illustrating the underlying molecular mechanisms and experimental workflows.

Introduction

Ricin is a highly potent and lethal toxin produced in the seeds of the castor oil plant, Ricinus communis.[1][2] Classified as a type II ribosome-inactivating protein (RIP), ricin consists of two polypeptide chains, an enzymatic A chain (RTA) and a cell-binding B chain (RTB), linked by a disulfide bond.[1][3] The B chain facilitates the toxin's entry into cells by binding to galactose-containing glycoproteins and glycolipids on the cell surface.[3] Following internalization, the A chain is translocated to the cytosol where it inactivates ribosomes by depurinating a specific adenine residue in the 28S rRNA, leading to the inhibition of protein synthesis and subsequent cell death. Due to its high toxicity and potential for use as a bioweapon, the development of effective countermeasures is a critical area of research.

ABMA has been identified as a small molecule inhibitor of ricin toxin through high-throughput screening. Its mechanism of action involves interference with the late endosomal pathway, which is a crucial step in the intracellular trafficking of ricin before it reaches the cytosol.

Quantitative Data Summary

The following table summarizes the effective concentrations of ABMA for inhibiting ricin toxin based on published studies.

| Parameter | Value | Cell Line / Animal Model | Assay Type | Reference |

| EC50 | 3.8 µM | Human pulmonary A549 cells | Ricin-induced cytotoxicity (protein synthesis inhibition) | |

| Effective Concentration (in vitro) | 3 µM, 10 µM, 30 µM | Human pulmonary A549 cells | Ricin-induced cytotoxicity (protein synthesis inhibition) | |

| Effective Dose (in vivo) | 2 mg/kg, 20 mg/kg, 200 mg/kg (single intraperitoneal dose) | Mice | Protection against lethal ricin challenge (nasal instillation) | |

| 50% Cytotoxicity Concentration (CC50) | > 90 µM | HeLa cells | Cell viability (AlamarBlue® assay) |

Experimental Protocols

In Vitro Ricin Cytotoxicity Assay (Protein Synthesis Inhibition)

This protocol is designed to assess the ability of ABMA to protect cells from ricin-induced inhibition of protein synthesis.

Materials:

-

Human pulmonary alveolar basal epithelial A549 cells

-

Ricin toxin

-

ABMA

-

Dulbecco's Modified Eagle Medium (DMEM)

-

[¹⁴C]-leucine

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ABMA in DMEM. Remove the culture medium from the cells and add the ABMA dilutions. As a control, add DMEM with the same concentration of solvent (e.g., DMSO) used to dissolve ABMA. Incubate the cells for 4 hours.

-

Ricin Challenge: Prepare increasing concentrations of ricin in DMEM. Add the ricin solutions to the ABMA-treated cells and the control wells. Incubate for 20 hours.

-

Protein Synthesis Measurement: Remove the medium containing ricin and ABMA. Add fresh DMEM containing [¹⁴C]-leucine (0.5 µCi/mL) to each well. Incubate for 6 hours.

-

Data Acquisition: Remove the medium and wash the cells. Lyse the cells and measure the amount of incorporated [¹⁴C]-leucine using a scintillation counter.

-

Analysis: Calculate the percentage of protein synthesis inhibition relative to untreated control cells. Determine the EC50 value of ABMA by plotting the percentage of protection against the log of ABMA concentration.

Cell Viability Assay (e.g., AlamarBlue® or CCK-8)

This protocol is used to determine the cytotoxicity of ABMA itself.

Materials:

-

HeLa cells (or other suitable cell line)

-

ABMA

-

Cell culture medium

-

AlamarBlue® or Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of ABMA to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period relevant to the cytotoxicity assay (e.g., 24-72 hours).

-

Reagent Addition: Add the AlamarBlue® or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified by the manufacturer to allow for color development.

-

Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the CC50 value, which is the concentration of ABMA that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Ricin intoxication pathway and ABMA's mechanism of inhibition.

Experimental Workflow for Assessing ABMA Efficacy

References

Preparation of ABMA Stock Solution for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of a stock solution of ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine), a broad-spectrum inhibitor of intracellular toxins and pathogens, intended for use in in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Properties

ABMA is a small molecule that has been shown to protect cells from a variety of pathogens, including viruses, intracellular bacteria, and parasites.[1][2][3][4] Its mechanism of action involves interference with host cell late endosomal compartments rather than directly targeting the pathogens themselves.[2]

Table 1: Chemical and Physical Properties of ABMA

| Property | Value | Reference |

| Full Chemical Name | N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine | |

| Molecular Formula | C18H24BrNO | |

| Molecular Weight | 350.29 g/mol | |

| Appearance | White to off-white solid | |

| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (285.48 mM) |

Experimental Protocol: Preparation of a 10 mM ABMA Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ABMA in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions to working concentrations for various in vitro assays.

Materials:

-

ABMA powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling ABMA and DMSO. Work in a well-ventilated area or a chemical fume hood.

-

Determine the Required Mass of ABMA:

-

To prepare a 10 mM stock solution, the required mass of ABMA can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 350.29 g/mol = 3.5029 mg

-

-

Weighing ABMA:

-